REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4]O.P(Br)(Br)[Br:11]>>[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][Br:11]
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Name
|
|
Quantity
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187 g
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Type
|
reactant
|
Smiles
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BrC1=C(CO)C=CC=C1
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Name
|
|
Quantity
|
271 g
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
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Name
|
ice
|
Quantity
|
6 kg
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise
|
Type
|
ADDITION
|
Details
|
After the addition
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Type
|
TEMPERATURE
|
Details
|
The mixture is then heated at 90°-100° for three hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
The hydrolysis mixture is extracted with three 600 ml portions of ether
|
Type
|
WASH
|
Details
|
the ether extracts are washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |